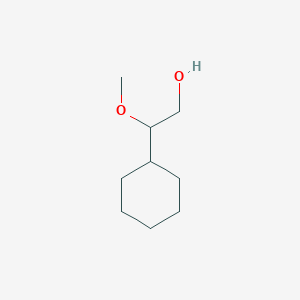

2-Cyclohexyl-2-methoxyethan-1-ol

Descripción

2-Cyclohexyl-2-methoxyethan-1-ol is a secondary alcohol featuring a cyclohexyl group and a methoxy group attached to the second carbon of an ethanol backbone. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl (-OH) and methoxy (-OCH₃) groups, combined with the hydrophobic cyclohexyl moiety. Such compounds are often utilized in organic synthesis as intermediates or solvents, where solubility and stability are critical.

Propiedades

IUPAC Name |

2-cyclohexyl-2-methoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-11-9(7-10)8-5-3-2-4-6-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNALEAXSEZHKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Cyclohexyl-2-methoxyethan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . Industrial production methods may vary, but typically involve similar nucleophilic substitution reactions under controlled conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

2-Cyclohexyl-2-methoxyethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Cyclohexyl-2-methoxyethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It can be used in the preparation of biologically active compounds.

Medicine: It may serve as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Cyclohexyl-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, it acts by modifying the chemical environment or participating in chemical reactions that lead to the desired outcome .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-cyclohexyl-2-methoxyethan-1-ol with four structurally related compounds:

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Properties

Lipid Solubility and Membrane Permeability

- 2-Cyclohexyl-2-methoxyethan-1-ol : The cyclohexyl group likely enhances lipid solubility, similar to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which demonstrated significant blood-brain barrier penetration in dogs .

- 2-(2-Methoxyethoxy)ethanol: Polar glycol ether structure reduces lipid solubility, favoring aqueous environments .

Degradation and Metabolism

- Nitrosoureas (e.g., ) degrade rapidly in plasma (~5-minute half-life), forming reactive intermediates like isocyanates . While 2-cyclohexyl-2-methoxyethan-1-ol lacks a nitrosourea group, its hydroxyl and methoxy substituents may influence stability.

- Cyclohexyl-containing compounds (e.g., carvyl propionate) show minimal protein binding compared to halogenated analogs, which exhibit higher renal excretion rates .

Actividad Biológica

2-Cyclohexyl-2-methoxyethan-1-ol, a compound with the molecular formula and CAS number 1909326-03-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Weight : 186.30 g/mol

- Boiling Point : Approximately 200°C

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological evaluation of 2-Cyclohexyl-2-methoxyethan-1-ol suggests a range of activities, including:

Antimicrobial Activity

Research indicates that compounds similar to 2-Cyclohexyl-2-methoxyethan-1-ol exhibit significant antimicrobial properties. These may include:

- Disruption of microbial cell membranes.

- Inhibition of essential metabolic pathways.

Anticancer Potential

Studies have highlighted the potential of this compound in cancer treatment:

- It may induce apoptosis in various cancer cell lines.

- Mechanisms include modulation of key signaling pathways associated with cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated that 2-Cyclohexyl-2-methoxyethan-1-ol influences cellular processes such as:

| Cell Line | Concentration (μM) | Effect on Cell Viability |

|---|---|---|

| Hep-G2 | Up to 5 | Low cytotoxicity |

| A2058 | Up to 5 | Selective action on malignant cells |

Mechanistic Insights

The compound appears to activate crucial cellular pathways:

- Ubiquitin-proteasome pathway (UPP) : Involved in protein degradation.

- Autophagy-lysosome pathway (ALP) : Plays a role in cellular homeostasis.

Cancer Cell Line Study

In a comparative study involving various benzoic acid derivatives, 2-Cyclohexyl-2-methoxyethan-1-ol was found to significantly activate cathepsins B and L at non-cytotoxic concentrations, suggesting a therapeutic window where effects on cancer cells can be achieved without harming normal tissues.

Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity. Although specific data for 2-Cyclohexyl-2-methoxyethan-1-ol were not detailed, its structural analogs showed promising results.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Significant activity against various strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Mechanistic Insights | Activates UPP and ALP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.